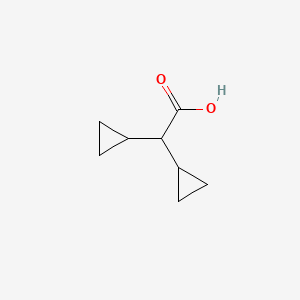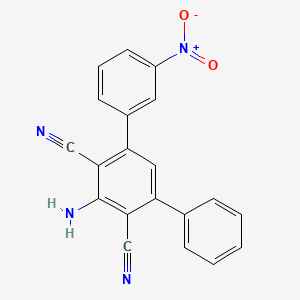
2,2-Dicyclopropylacetic acid
説明
2,2-Dicyclopropylacetic acid is a compound that falls within the category of cyclopropane-containing amino acids. While the provided papers do not directly discuss 2,2-dicyclopropylacetic acid, they do provide insights into the synthesis, properties, and potential applications of structurally related cyclopropane-containing amino acids and derivatives. These compounds are of interest due to their potential as plant growth regulators, their unique conformational properties, and their utility in the design of peptidomimetics and foldamers with unique structural motifs .
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids and their derivatives is a topic of significant interest. For example, the synthesis of all four stereoisomers of 2-aminocyclobutanecarboxylic acid from a chiral uracil derivative involves a key photochemical (2+2) cycloaddition reaction . Similarly, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives, including diastereoselective processes and the use of enantiomerically pure starting compounds, have been analyzed . Another study describes the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, which avoids reactions that would open the cyclopropane ring . Additionally, 2,2-dialkyl-1-aminocyclopropanecarboxylic acids have been synthesized from α-chloro ketimines, highlighting a regiospecific synthesis approach .
Molecular Structure Analysis
The molecular structure of cyclopropane-containing amino acids is of particular interest due to their conformational properties. For instance, the conformational preferences of a cyclopropane analogue of phenylalanine with two phenyl substituents have been examined theoretically, providing insights into the impact of these substituents on the molecule's conformation .
Chemical Reactions Analysis
Cyclopropane-containing amino acids can undergo various chemical reactions that yield biologically active compounds. The papers discuss the reactivity of these compounds in Michael additions and Diels–Alder reactions, which lead to new cyclopropane-containing amino acids in protected form . Transformations of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives that yield compounds with potential biological activities are also considered .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane-containing amino acids are influenced by their unique structural features. These properties are important for their potential applications in medicinal chemistry and the design of peptide folding structures. The rigidity of the cyclopropane ring imparts pre-organized conformations to oligomers containing these motifs, leading to stable helical or sheet-like structures, depending on the specific stereochemistry .
科学的研究の応用
1. Role in Neurological Research
2,2-Dicyclopropylacetic acid derivatives have been investigated for their neurological effects. For instance, 1-Aminocyclopropanecarboxylic acid, a related compound, has shown potential in blocking convulsions and deaths induced by N-methyl-D-aspartate in mice, suggesting its utility in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).
2. Photocatalytic Degradation Studies
Research on the photocatalytic degradation of compounds structurally related to 2,2-Dicyclopropylacetic acid, such as diclofenac, has been conducted. These studies, involving nanostructured materials and catalysts, contribute to understanding the environmental impact and degradation pathways of such chemicals (Martínez et al., 2011).
3. Inhibition Studies in Enzymology
Compounds like 1-Aminocyclopropanecarboxylic acid have been utilized in enzymology to study enzyme inhibitors. For example, 2-methylene-ACC, a derivative, acts as an irreversible inhibitor for the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. Such studies are crucial in understanding enzyme mechanisms and designing inhibitors for various applications (Zhao & Liu, 2002).
4. Role in Plant Biology
Research has explored the role of related compounds in plant biology. For instance, studies have investigated the expression of ACC synthase genes in plants like carnations, which are essential in ethylene biosynthesis. These studies contribute to our understanding of plant hormone regulation and development (Jones & Woodson, 1999).
5. Novel Compound Synthesis
The synthesis of novel compounds, such as polysubstituted pyrrolones and pyrrolidinediones, has been explored using arylacetic acids, demonstrating the potential of 2,2-Dicyclopropylacetic acid derivatives in the development of new chemical entities (Basso et al., 2009).
6. Synthesis of Plant Growth Regulators
The synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids, potential plant growth regulators, has been achieved through ring closure of α-chloro imines, illustrating the role of cyclopropylacetic acid derivatives in agricultural chemistry (Kimpe et al., 1990).
作用機序
The mechanism of action for 2,2-Dicyclopropylacetic acid is not explicitly mentioned in the search results. It’s known to be used in various scientific studies, suggesting it interacts with other substances in specific ways.
Safety and Hazards
特性
IUPAC Name |
2,2-dicyclopropylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHTVCKEMNVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288836 | |
| Record name | α-Cyclopropylcyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyclopropylacetic acid | |
CAS RN |
23772-94-3 | |
| Record name | α-Cyclopropylcyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23772-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Cyclopropylcyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dicyclopropylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)
![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)

![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)